(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide
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Overview
Description
(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is a chiral compound with a specific stereochemistry. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methoxyaniline.
Formation of Intermediate: Cyclohexanone undergoes a reaction with 4-methoxyaniline to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the desired stereochemistry.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide: Shares a similar structure but with different substituents.
(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid: Another compound with a similar cyclohexane backbone but different functional groups.
Uniqueness
(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it valuable for diverse applications in research and industry.
Properties
CAS No. |
28116-76-9 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,2S)-2-amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h6-9,12-13H,2-5,15H2,1H3,(H,16,17)/t12-,13+/m1/s1 |
InChI Key |
KTCXHFCSSCFGHG-OLZOCXBDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCC2N |
Origin of Product |
United States |
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